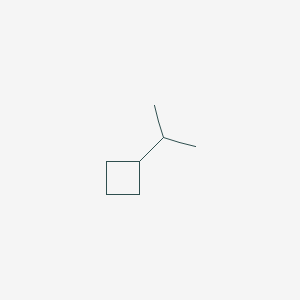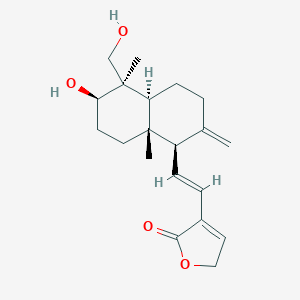
3-Hydroxy-4',5,7-triméthoxyflavanone
Vue d'ensemble
Description
3-Hydroxy-4’,5,7-trimethoxyflavanone is a naturally occurring flavonoid compound. It is known for its diverse biological activities and is often isolated from the herbs of Aglaia odorata . The compound has a molecular formula of C18H18O6 and a molecular weight of 330.3 g/mol . It is characterized by its solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Applications De Recherche Scientifique
3-Hydroxy-4’,5,7-trimethoxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to modulate enzyme activities.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Target of Action
The primary targets of 3-Hydroxy-4’,5,7-trimethoxyflavanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide, a molecule that acts as a signaling molecule and can cause inflammation when produced in excess. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that also play a role in inflammation .
Mode of Action
3-Hydroxy-4’,5,7-trimethoxyflavanone interacts with its targets by inhibiting their activity. It significantly inhibits nitric oxide production and demonstrates a slight reduction in prostaglandin-E2 level at tested concentrations . The compound also induces a reduction in the mRNA expressions of iNOS and COX-2, indicating that the inhibition occurs at the transcriptional level .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively. This leads to a decrease in inflammation. The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, is also reduced by 3-Hydroxy-4’,5,7-trimethoxyflavanone in a concentration-dependent manner .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Hydroxy-4’,5,7-trimethoxyflavanone’s action are primarily anti-inflammatory. It significantly inhibits the production of nitric oxide and slightly reduces the level of prostaglandin-E2 . It also reduces the production of pro-inflammatory cytokines in a concentration-dependent manner .
Analyse Biochimique
Biochemical Properties
3-Hydroxy-4’,5,7-trimethoxyflavanone has been shown to interact with various enzymes and proteins in biochemical reactions . It significantly inhibits nitric oxide production and demonstrates a slight reduction in prostaglandin-E2 level at tested concentrations . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 3-Hydroxy-4’,5,7-trimethoxyflavanone in a concentration-dependent manner .
Cellular Effects
In cellular processes, 3-Hydroxy-4’,5,7-trimethoxyflavanone has been found to have significant effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to induce G1-phase cell cycle arrest and suppress NF-κB activation .
Molecular Mechanism
At the molecular level, 3-Hydroxy-4’,5,7-trimethoxyflavanone exerts its effects through various mechanisms. It binds to key residues in the active site of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in inflammation . This binding interaction results in the inhibition of these enzymes, leading to a decrease in the production of pro-inflammatory mediators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4’,5,7-trimethoxyflavanone typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method includes the use of methoxy-substituted benzaldehydes and acetophenones in the presence of a base catalyst to form the flavanone structure .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the herbs of Aglaia odorata . The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound to high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4’,5,7-trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the flavanone structure can be reduced to form flavanols.
Substitution: Methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Flavanols and other reduced derivatives.
Substitution: Various substituted flavanones depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
5-Hydroxy-3’,4’,7-trimethoxyflavone: Known for its strong anti-inflammatory properties.
4’,5,7-Trihydroxyflavone: Exhibits significant anticancer activity by inhibiting cell proliferation and inducing apoptosis.
Uniqueness: 3-Hydroxy-4’,5,7-trimethoxyflavanone stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities. Its unique combination of hydroxyl and methoxy groups contributes to its distinct chemical reactivity and biological efficacy .
Propriétés
IUPAC Name |
3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQEHYPPLFAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)


![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)



![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)
